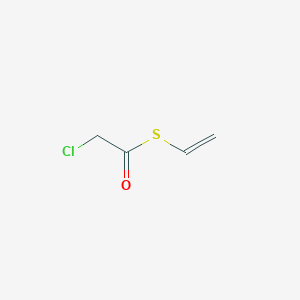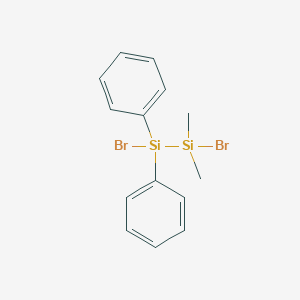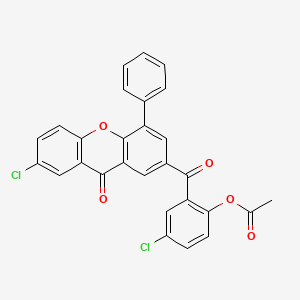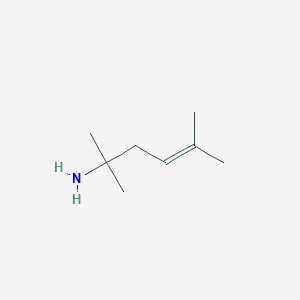
2,5-Dimethylhex-4-en-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dimethylhex-4-en-2-amine is an organic compound characterized by the presence of a hexene backbone with two methyl groups and an amine group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethylhex-4-en-2-amine can be achieved through several methods. One common approach involves the nucleophilic substitution of haloalkanes with amines. For instance, the reaction of 6-methylhept-5-en-2-one with an amine in the presence of pyridine borane can yield the desired compound . The reaction conditions typically involve the use of dry solvents such as tetrahydrofuran (THF) and dimethylformamide (DMF), and the reactions are often carried out under a nitrogen atmosphere to prevent oxidation .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar nucleophilic substitution reactions. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 2,5-Dimethylhex-4-en-2-amine undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, the compound can react with molecular oxygen (O₂) to form different products depending on the reaction conditions .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as O₂ and reducing agents like sodium borohydride. The reactions are often carried out under controlled temperature and pressure conditions to achieve the desired products .
Major Products Formed: The major products formed from the reactions of this compound include cyclic ethers and hydroperoxyalkyl intermediates. For instance, the reaction with O₂ can lead to the formation of 2,2,5,5-tetramethyl-tetrahydrofuran and other cyclic compounds .
Aplicaciones Científicas De Investigación
2,5-Dimethylhex-4-en-2-amine has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, the compound’s amine group makes it a valuable intermediate for the development of pharmaceuticals and bioactive molecules . Additionally, in the industrial sector, this compound is used in the production of polymers, catalysts, and other functional materials .
Mecanismo De Acción
The mechanism of action of 2,5-Dimethylhex-4-en-2-amine involves its interaction with molecular targets through its amine group. The compound can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the environment in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to 2,5-Dimethylhex-4-en-2-amine include other hexene derivatives and amines such as 4,4-dimethylhex-5-en-1-amine and 2,5-dimethylhex-3-ylamine .
Uniqueness: What sets this compound apart from its similar compounds is its specific structural configuration, which imparts unique reactivity and properties. The presence of both the double bond and the amine group in a specific arrangement allows for diverse chemical transformations and applications .
Propiedades
Número CAS |
143721-40-8 |
|---|---|
Fórmula molecular |
C8H17N |
Peso molecular |
127.23 g/mol |
Nombre IUPAC |
2,5-dimethylhex-4-en-2-amine |
InChI |
InChI=1S/C8H17N/c1-7(2)5-6-8(3,4)9/h5H,6,9H2,1-4H3 |
Clave InChI |
MBRSQOROHDVOGL-UHFFFAOYSA-N |
SMILES canónico |
CC(=CCC(C)(C)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


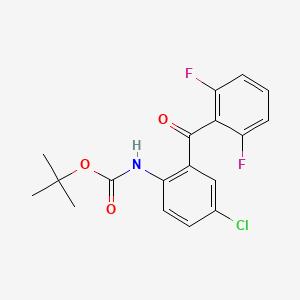
![1,3-Dimethyl-4-(phenylsulfonyl)-2,4-dihydropyrrolo[3,4-b]indole](/img/structure/B12545401.png)
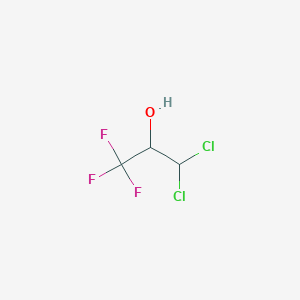
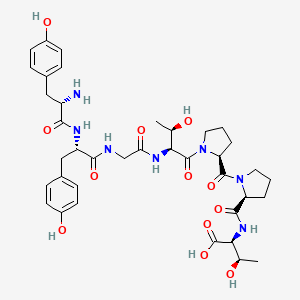
![2-[(Butan-2-yl)oxy]-4-(methylsulfanyl)butanoic acid](/img/structure/B12545419.png)

![Benzamide, 3-[5-[(1,3-benzodioxol-5-ylmethyl)amino]-3-pyridinyl]-](/img/structure/B12545440.png)
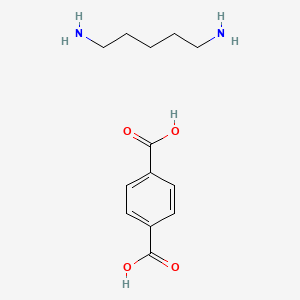
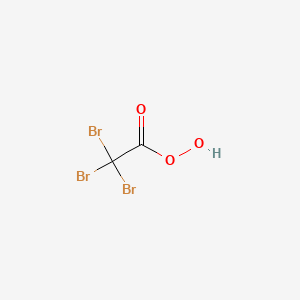
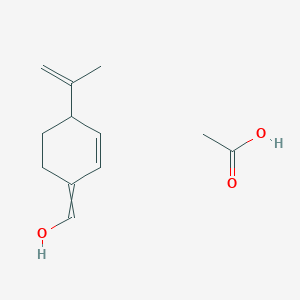
![4-Methoxy-2-{[(triphenylstannyl)oxy]carbonyl}phenol](/img/structure/B12545472.png)
